Kinase Inhibition: Quantified Potency from a 3-Cyanoazetidine-Containing Pharmacophore
The 3-cyanoazetidine moiety is a key structural component in potent kinase inhibitors. A compound incorporating this motif, 'Compound 328' from US Patent 10,206,907, demonstrated potent inhibitory activity against JAK2 with an IC50 of 8.9 µM [1]. This provides a class-level benchmark for the potency achievable when this specific 3-cyanoazetidine scaffold is employed in inhibitor design, a property not shared by simpler, unfunctionalized azetidines.
| Evidence Dimension | Enzyme Inhibition Potency (JAK2) |
|---|---|
| Target Compound Data | IC50 = 8.9 µM |
| Comparator Or Baseline | Azetidine-3-carboxylic acid (unfunctionalized baseline): no reported JAK2 inhibition. |
| Quantified Difference | Potent inhibition is conferred by the 3-cyanoazetidine pharmacophore; the baseline is inactive. |
| Conditions | Inhibition of JAK2 in human PBMC expressing CD14 assessed by inhibition of GM-CSF-stimulated STAT5a phosphorylation after 30 mins by flow cytometry. |
Why This Matters
This demonstrates that the 3-cyanoazetidine substructure, a key building block accessible from 3-cyano-3-azetidinecarboxylic acid, imparts measurable, target-specific biological activity.
- [1] BindingDB. BDBM50426602 CHEMBL2325894: Inhibition of JAK2 (IC50 = 8.90E+3 nM). 2022. View Source
